AMD 3329 vs. AMD3100 Antiviral Potency: HIV-1 and HIV-2 Replication EC₅₀ Comparison
AMD 3329 exhibits 3- to 5-fold greater antiviral potency than AMD3100 in inhibiting HIV-1 and HIV-2 replication in MT-4 cells [1]. The compound demonstrates EC₅₀ values of 0.8 nM against HIV-1 (IIIB) and 1.6 nM against HIV-2 (ROD), compared to AMD3100 EC₅₀ values reported as 3.7 nM (HIV-1) and 7.0 nM (HIV-2) in the same study [1].
| Evidence Dimension | Antiviral EC₅₀ (HIV-1 IIIB, HIV-2 ROD) |
|---|---|
| Target Compound Data | HIV-1 EC₅₀ = 0.8 nM; HIV-2 EC₅₀ = 1.6 nM |
| Comparator Or Baseline | AMD3100: HIV-1 EC₅₀ = 3.7 nM; HIV-2 EC₅₀ = 7.0 nM |
| Quantified Difference | 3- to 5-fold lower EC₅₀ (higher potency) |
| Conditions | MT-4 cell cytopathic effect inhibition assay |
Why This Matters
Procurement of AMD 3329 over AMD3100 is justified when experimental sensitivity demands sub-nanomolar CXCR4 antagonism or when modeling HIV strains where AMD3100 potency is insufficient.
- [1] Bridger, G. J., Skerlj, R. T., Thornton, D., Padmanabhan, S., Martellucci, S. A., Henson, G. W., ... & Schols, D. (1999). Synthesis and structure-activity relationships of phenylenebis(methylene)-linked bis-tetraazamacrocycles that inhibit HIV replication. Effects of heteroaromatic substitution on the macrocyclic ring. Journal of Medicinal Chemistry, 42(19), 3959-3970. (EC₅₀ data reproduced in Synapse PatSnap summary). View Source
